![molecular formula C23H18FN3O2S2 B2777359 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide CAS No. 864859-36-9](/img/structure/B2777359.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide
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Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have also been associated with anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific chemical reactions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not detailed in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the compound . The specific physical and chemical properties of “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not detailed in the retrieved papers.Scientific Research Applications
Anticancer Activity
Compounds containing similar structural motifs have been investigated for their anticancer activity. For instance, novel fluoro-substituted benzopyrans have shown significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, indicating the potential of fluoro-substituted compounds in lung, breast, and CNS cancer treatment (Hammam et al., 2005). Similarly, thiazole and benzothiazole derivatives have been studied for their potential in inhibiting cancer cell proliferation and could be related to the structural features of the compound , highlighting the importance of such motifs in designing anticancer agents (Osmaniye et al., 2018).
Antimicrobial and Antifungal Activity
Research into compounds with thiazole and benzothiazole structures has also uncovered their antimicrobial and antifungal potentials. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs against a variety of bacterial and fungal strains, indicating the broad spectrum of activity provided by the fluorine atom and the heterocyclic thiazole structure (Desai et al., 2013).
Inhibition of Key Biological Targets
The inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, a critical pathway in cancer development, has been a focus of research for compounds with similar structures. Investigations into various 6,5-heterocycles to improve metabolic stability suggest the potential of such compounds in developing new inhibitors with improved pharmacokinetic profiles (Stec et al., 2011).
Potential in Treating Neurodegenerative Diseases
Compounds with benzothiazole and related structures have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests that similar compounds could be designed to target multiple aspects of neurodegeneration, offering a multifunctional approach to treatment (Makhaeva et al., 2017).
Safety and Hazards
The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity . The specific safety and hazards for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not mentioned in the retrieved papers.
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c1-13(28)27-11-10-16-19(12-27)31-23(26-21(29)14-6-8-15(24)9-7-14)20(16)22-25-17-4-2-3-5-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCALVXILRKQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide |
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